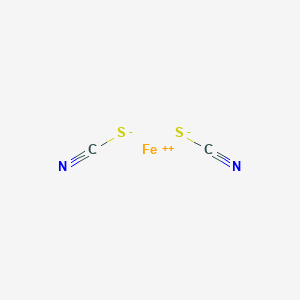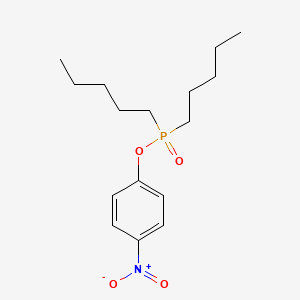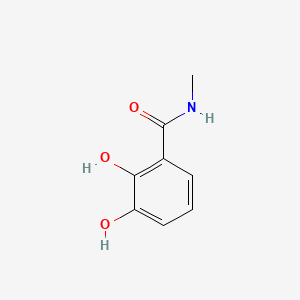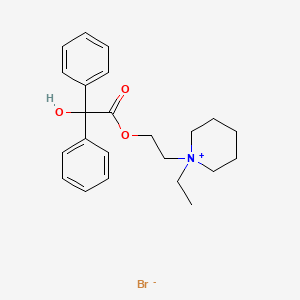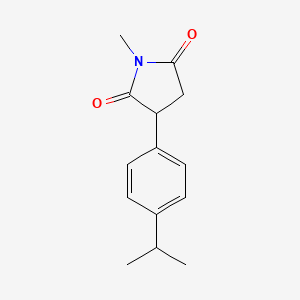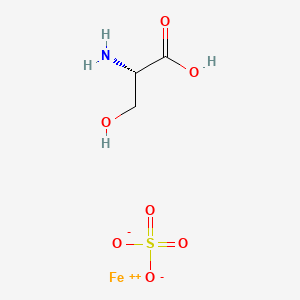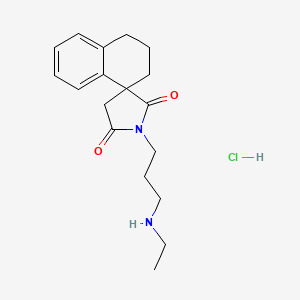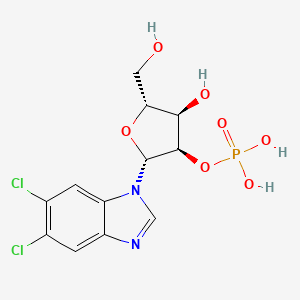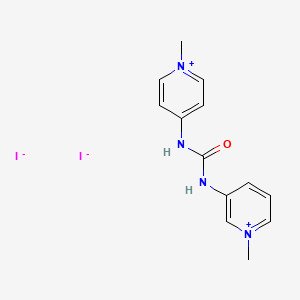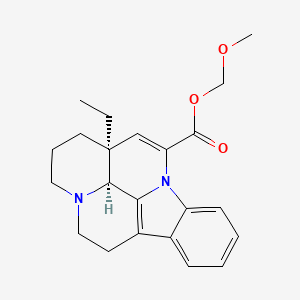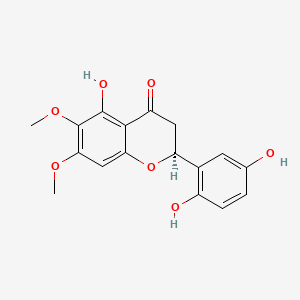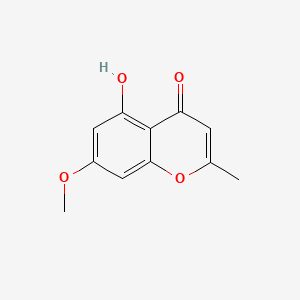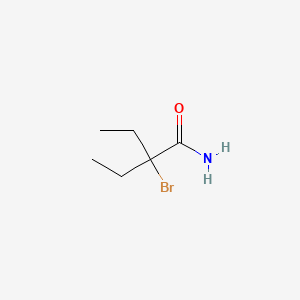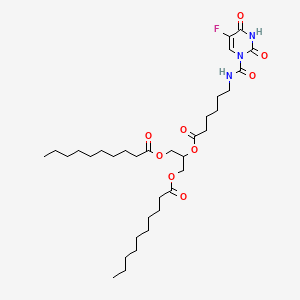
1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is a synthetic glyceride derivative that has garnered significant attention in the field of medical research due to its potential therapeutic applications. This compound is characterized by the presence of two decanoyl groups and a 5-fluorouracil moiety attached to a glyceride backbone, making it a unique molecule with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride typically involves the esterification of glycerol with decanoic acid, followed by the introduction of the 5-fluorouracil moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorouracil moiety, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the fluorouracil moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of fluorouracil analogs with different functional groups.
Scientific Research Applications
1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and coupling reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to the presence of the 5-fluorouracil moiety, which is known for its anticancer properties.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
The mechanism of action of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride involves the release of 5-fluorouracil upon metabolic activation. 5-Fluorouracil is a well-known chemotherapeutic agent that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The glyceride backbone may facilitate the compound’s uptake and distribution within the body, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3-Didecanoylglycerol: Lacks the 5-fluorouracil moiety, making it less effective in anticancer applications.
5-Fluorouracil: A standalone chemotherapeutic agent, but without the glyceride backbone, it may have different pharmacokinetic properties.
1,3-Didecanoyl-2-(6-(5-chlorouracil-1-yl)carbonylamino)glyceride: Similar structure but with a chlorouracil moiety instead of fluorouracil, potentially altering its biological activity.
Uniqueness
1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is unique due to its combination of a glyceride backbone with a 5-fluorouracil moiety, providing a dual-functional compound with enhanced therapeutic potential. This structure allows for targeted delivery and controlled release of the active chemotherapeutic agent, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[3-decanoyloxy-2-[6-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]hexanoyloxy]propyl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56FN3O9/c1-3-5-7-9-11-13-16-20-29(39)45-25-27(26-46-30(40)21-17-14-12-10-8-6-4-2)47-31(41)22-18-15-19-23-36-33(43)38-24-28(35)32(42)37-34(38)44/h24,27H,3-23,25-26H2,1-2H3,(H,36,43)(H,37,42,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUYCYKYMKZSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56FN3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231402 |
Source


|
| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81821-86-5 |
Source


|
| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081821865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
